molecular formula C20H22F3N3O2 B6916174 N-cyclopentyl-5,6-dimethyl-2-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide

N-cyclopentyl-5,6-dimethyl-2-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide

Cat. No.: B6916174
M. Wt: 393.4 g/mol
InChI Key: UIVGLJXJVSXGFT-UHFFFAOYSA-N
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Description

N-cyclopentyl-5,6-dimethyl-2-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazine ring, cyclopentyl group, and trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5,6-dimethyl-2-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazine ring, introduction of the cyclopentyl group, and attachment of the trifluoromethylphenyl group. Common reagents used in these steps include cyclopentanone, trifluoromethylbenzyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5,6-dimethyl-2-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.

    Industry: Its properties might make it useful in the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism by which N-cyclopentyl-5,6-dimethyl-2-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-5,6-dimethyl-2-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide include other pyrazine derivatives with different substituents. Examples include:

  • N-cyclopentyl-5,6-dimethyl-2-oxo-N-[[2-(fluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide
  • N-cyclopentyl-5,6-dimethyl-2-oxo-N-[[2-(chloromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclopentyl-5,6-dimethyl-2-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-12-13(2)25-18(27)17(24-12)19(28)26(15-8-4-5-9-15)11-14-7-3-6-10-16(14)20(21,22)23/h3,6-7,10,15H,4-5,8-9,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVGLJXJVSXGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C(=O)N(CC2=CC=CC=C2C(F)(F)F)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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